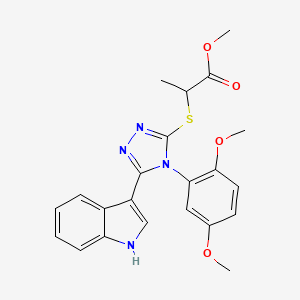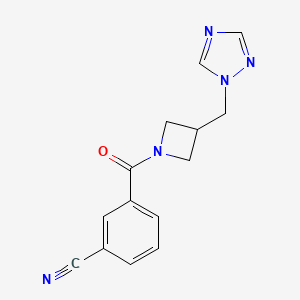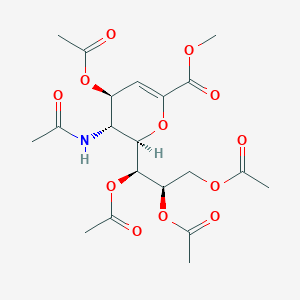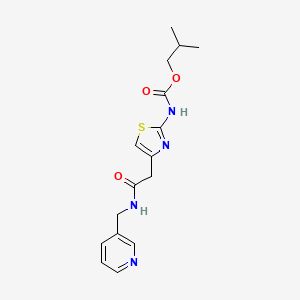
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
BenchChem offers high-quality 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-acetylpiperazin-1-yl)-N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Radiolabeling for Imaging
Compounds with similar structural features have been synthesized and radiolabeled for use in imaging. For example, radiolabeled compounds have been developed for studies on metabolism and mode of action of certain chemicals, utilizing techniques like reductive dehalogenation with tritium gas (Latli & Casida, 1995). Such methodologies could potentially be applied to the compound for biomedical imaging or studying its interaction within biological systems.
Analgesic Drug Synthesis
Related research includes the synthesis of new analogs of acetaminophen, where modifications to the phenyl moiety and sulfonamide group by inserting alkylpiperazine derivatives have been explored (Ahmadi et al., 2016). These modifications led to the creation of novel analgesic drugs, suggesting that similar structural modifications in the compound of interest could lead to new therapeutic agents.
Antimicrobial Agents
Compounds featuring dimethylamino, acetamide, and indoline groups have been synthesized for their potential antimicrobial properties. For instance, thiazolidinone derivatives with piperazine modifications have shown antimicrobial activity against various bacterial and fungal strains (Patel, Kumari & Patel, 2012). This suggests that the compound might also possess antimicrobial properties, making it a candidate for further study in this area.
Neuropharmacological Applications
Another area of interest could be the development of neuropharmacological agents. Compounds with similar structural components have been investigated for their anticonvulsant (Severina et al., 2020) and antidepressant activities (Yardley et al., 1990). These studies suggest potential applications of the compound in designing new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-19(32)29-14-16-30(17-15-29)26(34)25(33)27-18-24(21-8-10-22(11-9-21)28(2)3)31-13-12-20-6-4-5-7-23(20)31/h4-11,24H,12-18H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLOUBPERYIIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)


![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)



![(3,3-Difluorocyclobutyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2435872.png)

![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)


![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2435882.png)
